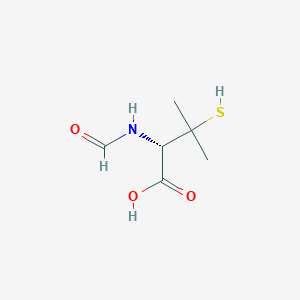
3-Aminocrotonic acid
描述
3-Aminocrotonic acid, also known as methyl 3-aminocrotonate, is an organic compound with the chemical formula C5H9NO2. This compound features a conjugated system comprising an amino group (-NH2) and a double bond (-C=C-) adjacent to the carboxyl group (-COOCH3). It is a vital building block in organic chemistry, holding immense significance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminocrotonic acid typically involves the reaction of crotonic acid with methylamine under appropriate conditions. This reaction can be optimized according to laboratory conditions and requirements . Another method involves the reaction of methyl acetoacetate with ammonia .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are controlled to maximize yield and purity. The compound is generally obtained as a colorless to pale yellow liquid with a characteristic odor .
化学反应分析
Types of Reactions: 3-Aminocrotonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various amine derivatives, substituted crotonates, and other functionalized compounds .
科学研究应用
3-Aminocrotonic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
作用机制
The mechanism of action of 3-Aminocrotonic acid involves its reactivity due to the presence of both an amino group and an α,β-unsaturated carbonyl functionality. This structural arrangement allows it to participate in various organic transformations, including Michael addition reactions, condensation reactions, and cyclization reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
相似化合物的比较
- Methyl 3-aminobut-2-enoate
- Methyl (Z)-3-aminocrotonate
- Methyl (2Z)-3-amino-2-butenoate
- 3-Amino-2-butenoic acid methyl ester
Comparison: 3-Aminocrotonic acid is unique due to its conjugated system, which imparts diverse reactivity and functional versatility. This makes it indispensable in various organic transformations, enabling the construction of complex molecular architectures through diverse synthetic pathways .
属性
IUPAC Name |
(Z)-3-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYVZLTGQVOPX-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 3-Aminocrotonic acid derivatives are known to participate in?
A1: this compound derivatives readily engage in Michael addition reactions with electrophilic alkenes like maleimides. [, ] This addition is followed by a rearrangement to form pyrrolinone derivatives. [] Additionally, these derivatives can further react with another molecule of maleimide at elevated temperatures. []
Q2: How does the structure of this compound derivatives influence their reactivity?
A2: The presence of the enamine moiety in this compound derivatives makes them excellent nucleophiles in Michael addition reactions. [] Furthermore, the resulting succinimid derivatives, formed after the initial addition, can undergo thermal rearrangement to form more stable pyrrolinone structures. []
Q3: What are the potential applications of polymers derived from this compound?
A3: Researchers have successfully synthesized cross-linked polymers by reacting dimaleimides with bis(this compound) esters, amides, or nitriles. [] These polymers have potential applications in various fields due to their unique properties, which can be further tailored by modifying the starting materials. []
Q4: Can you illustrate the use of this compound derivatives in medicinal chemistry?
A4: Researchers synthesized a series of 1,4-dihydropyridine derivatives, potent calcium channel blockers, utilizing this compound esters as starting materials. [] Specifically, the study focused on synthesizing asymmetrically substituted derivatives and evaluating their pharmacological activity, such as coronary vasodilation and antihypertensive activity. []
Q5: Are there analytical techniques used to study the photochemical behavior of this compound derivatives?
A5: While the provided abstracts don't delve into specific techniques, one abstract mentions investigating the influence of ultraviolet light on this compound ethyl ester and its N-substituted derivatives using spectral evidence. [] This suggests the application of UV-Vis spectroscopy to understand potential photoinduced hydrogen transfer reactions.
Q6: What makes this compound derivatives attractive building blocks for synthesizing heterocyclic compounds?
A6: The abstracts highlight the use of this compound derivatives in synthesizing various heterocyclic systems, including pyrrolinones [], 1,4-dihydropyridines [], and potentially others. [, ] This versatility stems from the molecule's structure, allowing it to participate in ring-forming reactions, leading to diverse heterocyclic scaffolds valuable in medicinal chemistry and material science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


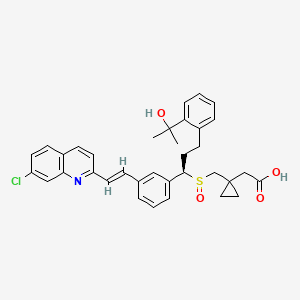
![Etoposide impurity J [EP]](/img/structure/B3060913.png)
![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

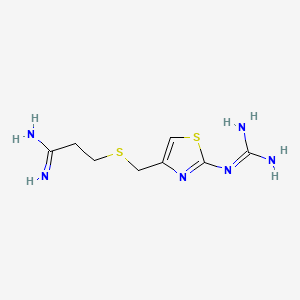
![[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate](/img/structure/B3060920.png)
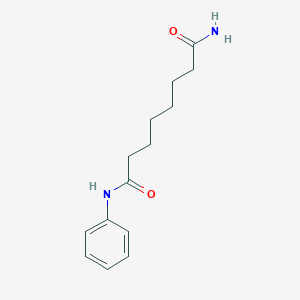
![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)
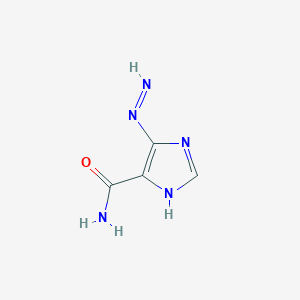
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)

